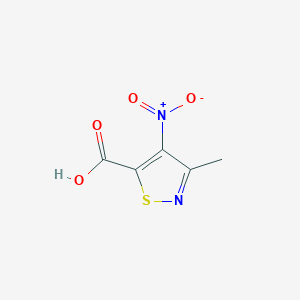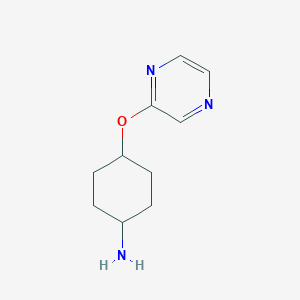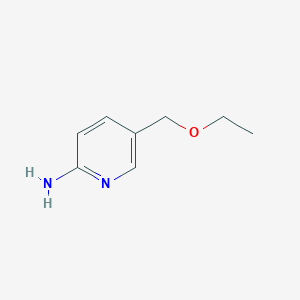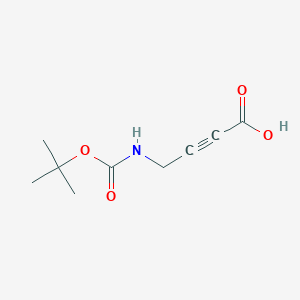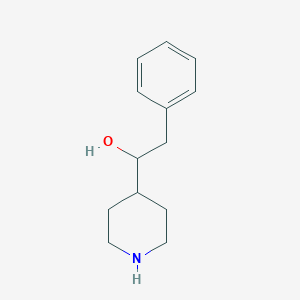
2-Phenyl-1-piperidin-4-ylethanol
Descripción general
Descripción
2-Phenyl-1-piperidin-4-ylethanol is a chemical compound with the molecular formula C13H19NO . It is used for research and development purposes.
Molecular Structure Analysis
The molecular structure of 2-Phenyl-1-piperidin-4-ylethanol is represented by the SMILES stringOC(Cc1ccccc1)C2CCNCC2 . The molecular weight is 205.30 g/mol . Physical And Chemical Properties Analysis
2-Phenyl-1-piperidin-4-ylethanol is a solid . It has a density of 1.0±0.1 g/cm3 . The boiling point is 339.2±15.0 °C at 760 mmHg . The flash point is 118.7±11.0 °C .Aplicaciones Científicas De Investigación
Thermal and Optical Properties
- A study focused on the synthesis and characterization of a related compound, revealing insights into its thermal, optical, and structural properties. The compound exhibited a chair conformation in the piperidine ring and showed both inter and intra molecular hydrogen bonds, which may be relevant for materials science applications (Karthik et al., 2021).
Synthetic Chemistry Applications
- Research on radical-mediated nitrile translocation highlighted the use of related piperidine structures in the stereoselective synthesis of pharmaceutical intermediates (Vervisch et al., 2012).
- Another study developed a high-performance liquid chromatography method for determining a piperidinium compound, indicating the importance of piperidine derivatives in analytical chemistry (Varynskyi et al., 2017).
Catalytic and Chemical Reactions
- Piperidine-catalyzed reactions for acetylenic ketones were explored, showcasing the utility of piperidine structures in facilitating specific chemical transformations (Omar et al., 1974).
- The study of cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes showed their capability as catalysts in oxidative cyclization, further demonstrating the role of piperidine derivatives in catalysis (Dönges et al., 2014).
Receptor Potency and Selectivity
- A research effort synthesized a series of piperidine derivatives to explore their potential as novel serotonin 5-HT2A receptor ligands, highlighting their possible pharmaceutical applications (Fu et al., 2002).
Anticancer Activity
- A study synthesized various piperidine derivatives to evaluate their antileukemic activity, emphasizing the relevance of piperidine structures in medicinal chemistry and drug design (Vinaya et al., 2011).
Propiedades
IUPAC Name |
2-phenyl-1-piperidin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13(12-6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQFYCNTRVMVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-piperidin-4-ylethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



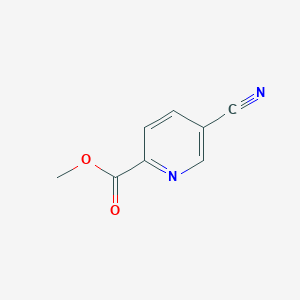
![Imidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1391334.png)

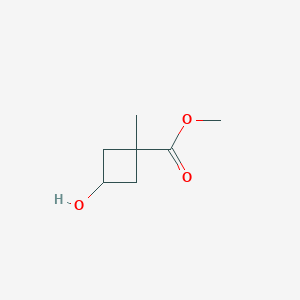

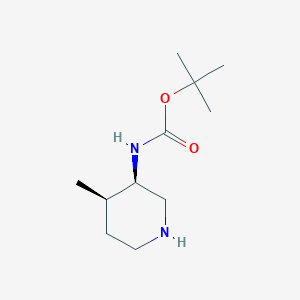


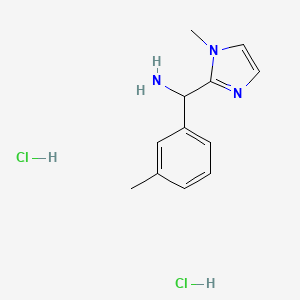
![1,4-Dithia-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1391348.png)
